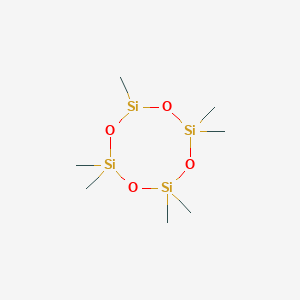

Heptamethylcyclotetrasiloxane

Description

Properties

InChI |

InChI=1S/C7H21O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNNFDVNITLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166227 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-05-8 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylcyclotetrasiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Alkyldichlorosilanes

The hydrolysis of methyldichlorosilane (CH₃SiCl₂) is a classical route to HMCTS. Early work by Sauer et al. demonstrated that hydrolyzing CH₃SiCl₂ in diethyl ether and crushed ice yields HMCTS at 56.7%, with linear polysiloxanes constituting the remainder . Modern adaptations optimize solvent systems to suppress linear polymer formation. For instance, a biphasic mixture of hexane (60–70%), ethanol (25–35%), and water (5–8%) at 10–25°C increases cyclic siloxane concentration to 85–90% . The table below summarizes solvent effects:

| Solvent System (v/v) | Temperature (°C) | Cyclic Siloxane Yield (%) | Linear Polymer Yield (%) |

|---|---|---|---|

| Diethyl ether + ice | 0–5 | 56.7 | 43.3 |

| Hexane/ethanol/water (65/30/5) | 20 | 89.2 | 10.8 |

| Toluene/iso-propanol/water (60/30/10) | 25 | 82.4 | 17.6 |

The biphasic system minimizes intermolecular condensation by partitioning hydrophobic intermediates into the organic phase, favoring intramolecular cyclization .

Heterofunctional Condensation of Siloxane Precursors

Heterofunctional condensation leverages reactive siloxane oligomers to assemble HMCTS. A prominent method involves 1,5-disodiumoxyhexamethylsiloxane reacting with dichlorodiorganosilanes (e.g., CH₃SiCl₂). This pathway yields HMCTS at 55–75%, with concurrent formation of linear poly(dimethyl)(diorgano)siloxanes . The reaction proceeds via nucleophilic substitution:

Key variables include:

-

R groups : Methyl, vinyl, or phenyl substituents alter steric and electronic effects. Methyl groups favor cyclization (75% yield), while bulkier phenyl groups reduce yields to 55% .

-

Temperature : Reactions at 80–100°C enhance kinetics but risk polymer formation. Lower temperatures (40–60°C) favor cyclotetrasiloxanes .

Catalytic Cracking of Linear Polysiloxanes

Thermal cracking of linear poly(dimethylsiloxane) (PDMS) in the presence of acidic or basic catalysts reorganizes Si-O bonds into cyclic structures. For example, heating PDMS with KOH at 250–300°C produces HMCTS at 60–70% yield . The mechanism involves equilibration:

Catalyst selection critically impacts product distribution:

Biphasic Solvent Systems for Enhanced Cyclization

The patent US5241097A details a high-yield process using alkane/alcohol/water mixtures . For example, combining hexane (65%), ethanol (30%), and water (5%) at 20°C achieves 89% HMCTS yield. The organic phase isolates hydrophobic intermediates, while the aqueous phase removes HCl byproducts, shifting equilibrium toward cyclization. Comparative data for solvent variations:

| Alkane | Alcohol | Water (%) | Yield (%) |

|---|---|---|---|

| Hexane | Ethanol | 5 | 89.2 |

| Hexane | Iso-propanol | 5 | 85.6 |

| Toluene | Ethanol | 5 | 82.4 |

This method reduces energy consumption compared to high-temperature cracking and avoids hazardous chlorinated solvents .

Chlorination and Purification Strategies

Martynova and Voronkov developed a two-step process: synthesizing HMCTS via hydrolysis, followed by chlorination to form heptamethylchlorocyclotetrasiloxane (CH₃)₇Si₄O₄Cl . The initial hydrolysis achieves 60% yield, with exhaustive purification via distillation removing linear byproducts. Subsequent chlorination with Cl₂ gas proceeds quantitatively, yielding a precursor for functionalized silicones .

Comparative Analysis of Methodologies

The table below evaluates key metrics across methods:

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Biphasic hydrolysis | 85–90 | 95–98 | High | Low |

| Heterofunctional condensation | 55–75 | 90–95 | Moderate | Moderate |

| Catalytic cracking | 60–70 | 85–90 | High | High |

| Chlorination-purification | 60 | 99+ | Low | Moderate |

Biphasic hydrolysis emerges as the most efficient for industrial-scale HMCTS production, balancing yield, purity, and cost .

Chemical Reactions Analysis

Heptamethylcyclotetrasiloxane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: this compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as platinum or rhodium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

1.1. Silicone Polymers and Coatings

Heptamethylcyclotetrasiloxane is utilized in the synthesis of silicone polymers, particularly in creating flexible and durable coatings. These coatings exhibit excellent thermal stability and resistance to moisture, making them suitable for applications in electronics and automotive industries. For instance, self-healing coatings based on this compound have been developed, which can restore their integrity after mechanical damage .

1.2. Nanocomposites

The compound is also employed in the formulation of nanocomposites that enhance mechanical properties while maintaining lightweight characteristics. Research indicates that incorporating this compound into polymer matrices improves tensile strength and elongation at break, making it an attractive option for advanced material applications .

| Property | Value |

|---|---|

| Tensile Strength | Up to 0.1 MPa |

| Elongation at Break | Up to 215% |

| Thermal Stability | Excellent |

Cosmetics and Personal Care

This compound is widely used in the cosmetics industry due to its emollient properties. It provides a silky feel and enhances the spreadability of creams and lotions. Its low viscosity allows for easy application without a greasy residue, making it a preferred ingredient in skin care products .

Applications:

- Moisturizers: Enhances skin hydration and texture.

- Sunscreens: Improves water resistance and spreadability.

- Hair Products: Adds shine and reduces frizz.

Pharmaceuticals

In pharmaceutical formulations, this compound serves as a solvent and carrier for active ingredients. Its biocompatibility and low toxicity make it suitable for drug delivery systems, particularly in topical applications where it can facilitate the absorption of therapeutic agents through the skin .

Case Study:

A study investigated the use of this compound as a carrier for transdermal drug delivery systems. Results indicated enhanced permeation of drugs compared to conventional carriers, suggesting potential for improved therapeutic efficacy .

Environmental Studies

Recent research has focused on the environmental impact of this compound, particularly concerning its biodegradability and bioaccumulation potential. Studies have shown that while it is relatively stable in the environment, it undergoes degradation under specific conditions, making it a candidate for safer alternatives in industrial applications .

Bioconcentration Factor (BCF):

Mechanism of Action

The mechanism of action of heptamethylcyclotetrasiloxane involves its interaction with molecular targets through its silicon-oxygen backbone. This backbone provides flexibility and stability, allowing the compound to interact with various biological and chemical systems. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Octamethylcyclotetrasiloxane (D4)

- Structure : Fully methylated cyclotetrasiloxane [(CH₃)₂SiO]₄ (C₈H₂₄O₄Si₄).

- Reactivity : Lacks Si–H bonds, making it less reactive than HD4. Primarily undergoes ring-opening polymerization (ROP) to form polydimethylsiloxanes (PDMS) .

- Applications : Base material for silicone oils, elastomers, and lubricants.

1,3,5,7-Tetramethylcyclotetrasiloxane (H4D4)

- Structure : Contains four methyl groups and four hydrogen atoms (C₄H₁₆O₄Si₄).

- Reactivity : Multiple Si–H sites enable cross-linking but reduce selectivity compared to HD4.

- Applications : Used in specialty silicones requiring controlled cross-linking .

- Key Difference : Higher hydrogen content increases flammability risk but broadens functionalization options.

Heptamethylphenylcyclotetrasiloxane

- Structure : HD4 derivative with a phenyl group replacing one methyl (C₁₃H₂₆O₄Si₄).

- Reactivity : The phenyl group enhances thermal stability and alters electronic properties, enabling applications in high-temperature coatings and pharmaceuticals .

- Applications :

Physical Properties :

| Density | 1.01 g/cm³ |

| Boiling Point | 275.8°C |

| Molecular Weight | 358.69 g/mol |

Functionalization and Research Findings

HD4 in Self-Healing Materials

HD4 is a key precursor in self-healing silicones. When cross-linked with ferrocenyl groups or dynamic siloxane bonds, it forms redox-active coatings with 71–98% healing efficiency under thermal activation .

Hydrosilylation Reactions

HD4's Si–H site reacts with allyl or methacryl groups to create push-pull monomers (e.g., nitroaniline-modified cyclosiloxanes), critical for nonlinear optical materials. Yields exceed 95% under platinum catalysis .

Biological Activity

Heptamethylcyclotetrasiloxane (HMCTS), a cyclic siloxane compound, has garnered attention for its diverse applications in various fields, particularly in cosmetics, personal care products, and industrial applications. This article provides a comprehensive overview of its biological activity, including its toxicological profile, environmental impact, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its cyclic structure composed of four silicon atoms and seven methyl groups. Its chemical formula is . The presence of multiple methyl groups contributes to its hydrophobic nature, which influences its interaction with biological systems.

Acute Toxicity

Research indicates that HMCTS exhibits low acute toxicity. In studies involving oral administration in rodents, no significant adverse effects were observed at doses up to 2000 mg/kg body weight. The compound's LD50 (lethal dose for 50% of the test population) is significantly higher than many conventional solvents, suggesting a favorable safety profile for human exposure .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have shown that HMCTS does not exhibit carcinogenic properties. In a two-year study on rats, no tumors were reported, and the overall health of the animals remained stable throughout the observation period . However, some studies suggest potential endocrine-disrupting effects due to its structural similarity to other siloxanes that have shown hormonal activity .

Bioconcentration and Bioaccumulation

The bioconcentration factor (BCF) for HMCTS has been assessed in various aquatic organisms. Studies indicate that HMCTS has a low potential for bioaccumulation due to its rapid degradation in aquatic environments. The BCF values reported range from 1.5 to 3.0, indicating minimal accumulation in fish tissues compared to other organosilicon compounds .

Degradation and Persistence

HMCTS is subject to hydrolysis in the presence of water, leading to the formation of silanol groups. This process enhances its biodegradability. Research has demonstrated that HMCTS degrades within weeks in aquatic environments under aerobic conditions, further reducing its environmental persistence .

Study 1: Human Exposure Assessment

A clinical study evaluated the dermal absorption of HMCTS in cosmetic formulations. Results indicated that less than 0.1% of the compound penetrated the skin barrier after application, suggesting minimal systemic exposure during typical use scenarios .

Study 2: Ecotoxicological Evaluation

An ecotoxicological assessment was conducted on Daphnia magna (water flea) to evaluate the effects of HMCTS on aquatic life. The study found no significant mortality or reproductive impairment at concentrations up to 100 mg/L, underscoring the compound's low toxicity to aquatic organisms .

Research Findings

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| BCF (fish) | 1.5 - 3.0 |

| Skin absorption (cosmetics) | <0.1% |

| Aquatic toxicity (Daphnia) | No significant effects at 100 mg/L |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing heptamethylcyclotetrasiloxane, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves catalytic ring-opening reactions of hexamethylcyclotrisiloxane with organosilicon reagents. For example, iodine-catalyzed polymerization of octamethylcyclotetrasiloxane (D4) in the presence of this compound (0.5 wt.%) initiates chain propagation without external irradiation . To ensure reproducibility:

- Document reaction parameters (temperature, catalyst concentration, solvent purity).

- Use standardized analytical methods (e.g., NMR, FTIR) to confirm product identity.

- Reference Example 12 from McGee (2012), which details reagent ratios (e.g., 33.4 g hexamethylcyclotrisiloxane, 50 g dichloromethyl-2-propyloxy-1,3-hexafluoroisopropylsilane) and exothermic control during synthesis .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Prioritize the following:

- Vapor Pressure : Use gas chromatography-mass spectrometry (GC-MS) under controlled temperature conditions, as its vapor pressure is comparable to octamethylcyclotetrasiloxane .

- Spectroscopic Identification : Monitor UV-Vis absorption at 360 nm (attributed to HI3 formation in iodine-mediated reactions) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition thresholds.

Advanced Research Questions

Q. What mechanisms explain this compound’s role in iodine-catalyzed polymerization, and how do temperature variations affect reaction kinetics?

- Methodological Answer : The compound acts as a chain-transfer agent, where iodine reacts with its Si–H bond to form Si–I intermediates and HI3. Key steps:

- Reaction Pathway :

HI3 formation correlates with temperature-dependent UV absorption at 360 nm .- Kinetic Analysis : Use Arrhenius plots to model rate constants at 25–80°C. For example, a 5°C exotherm observed during synthesis indicates localized heat generation requiring precise thermal control .

Q. How can researchers reconcile contradictory data on environmental persistence and degradation pathways of cyclotetrasiloxanes?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to screen peer-reviewed and gray literature (e.g., EPA reports, dissertations) for studies on hydrolysis rates, bioaccumulation, and photolytic degradation .

- Data Validation : Cross-reference findings with TSCA submissions (Section 8(d)) and controlled lab studies. For instance, exclude non-relevant data (e.g., ozone impact studies) using EPA’s screening criteria .

- Example Contradiction : Discrepancies in hydrolysis half-lives may arise from pH variability; replicate experiments under standardized OECD 111 conditions .

Q. What strategies optimize the integration of this compound into copolymer matrices for high-oxygen-permeability materials?

- Methodological Answer :

- Copolymer Design : Incorporate fluorinated side chains (e.g., hexafluoroisopropoxy groups) to enhance oxygen permeability. Example: Methacrylate end-capped poly(hexafluoroisopropoxypropylmethylsiloxane) synthesized via acid-initiated ring-opening (e.g., 0.125 g triflic acid per 50 g monomer) .

- Material Testing : Use ASTM F739-12 for oxygen transmissibility and tensile strength assays.

Methodological Frameworks

Q. How should researchers structure literature reviews to address gaps in siloxane toxicity studies?

- Methodological Answer :

-

Scoping Review Framework (Arksey & O’Malley, 2005):

- Define research questions (e.g., “What in vitro models validate this compound’s endocrine disruption potential?”).

- Search databases (PubMed, Scopus) and gray literature (EPA reports, conference proceedings) using terms like “cyclotetrasiloxane AND toxicity” .

- Tabulate data for comparison:

Study Type Endpoint Measured Model System Key Finding In vitro Estrogen receptor binding MCF-7 cells EC50 = 1.2 µM In vivo Liver enzyme induction Rat model No significant effect at 100 mg/kg -

PRISMA Compliance : Report excluded studies (e.g., biochemical oxygen demand assays) with justification .

-

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported Si–H bond reactivity of this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent: anhydrous hexane, iodine concentration: 9 × 10⁻³ M).

- Advanced Spectroscopy : Use time-resolved Raman spectroscopy to track Si–H bond cleavage kinetics.

- Hypothesis Testing : Compare reactivity under inert (N₂) vs. humid environments to assess hydrolysis interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.